Ethyl 2-amino-5-(trifluoromethyl)isonicotinate

Lipophilicity Membrane Permeability ADME Prediction

Medicinal chemistry programs targeting DHODH require a regioisomerically pure 2-amino-5-(trifluoromethyl)pyridine scaffold with a protected carboxylate for orthogonal elaboration. This ethyl ester eliminates the protection step inherent with the free acid (CAS 1227582-08-2) and provides controlled hydrolysis/transesterification. Key advantages: • Predicted DHODH engagement (SEA p-value=18, Max Tc=40) for fragment elaboration. • Calculated logP 1.48 & tPSA 65 Ų improve passive permeability vs. the free acid (logP 1.31, tPSA 76.94 Ų). • Consistent ≥95% purity with batch-specific COA reduces synthetic risk.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 1227575-40-7
Cat. No. B1408063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-(trifluoromethyl)isonicotinate
CAS1227575-40-7
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1C(F)(F)F)N
InChIInChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(13)14-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14)
InChIKeyFBNYSZWWFVSJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identification and Core Specifications


Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1227575-40-7) is a fluorinated pyridine derivative with the molecular formula C9H9F3N2O2 and molecular weight of 234.17 g/mol, featuring an ethyl carboxylate at the 4-position, an amino group at the 2-position, and a trifluoromethyl substituent at the 5-position . The compound is characterized by a calculated logP of 1.482, topological polar surface area (tPSA) of 65 Ų, two hydrogen bond donors, and two hydrogen bond acceptors at physiological pH [1]. These physicochemical parameters establish baseline identity for procurement verification and distinguish this ethyl ester from related analogs with divergent ester moieties, solubility profiles, and subsequent synthetic utility.

Protected carboxylate synthon for orthogonal synthetic routes
Balanced lipophilicity for organic-solvent compatibility
Regioisomerically pure 2-amino-5-(trifluoromethyl)pyridine scaffold for SAR

Specificity vs. Analog Derivatives


Procurement substitution of Ethyl 2-amino-5-(trifluoromethyl)isonicotinate with closely related analogs—such as the free carboxylic acid (CAS 1227582-08-2), the methyl ester (CAS 1227603-88-4), or the nitrile derivative (CAS not fully characterized)—is chemically and procedurally invalid for distinct synthetic workflows. While all share the core 2-amino-5-(trifluoromethyl)pyridine scaffold, the divergent C4 substituent governs critical properties including solubility, reactivity, and downstream functionalization compatibility. The ethyl ester serves as a protected carboxylate synthon enabling orthogonal deprotection or transesterification strategies that the free acid cannot directly support without additional protection/deprotection steps, and that the methyl ester performs with different kinetic and thermodynamic profiles . Furthermore, structure-activity relationship (SAR) inferences from the ZINC database SEA prediction algorithm indicate distinct target engagement profiles for this exact scaffold, with predicted affinity for dihydroorotate dehydrogenase (DHODH) that may not translate to analogs with altered C4 moieties [1]. Substituting any in-class compound without equivalent quantitative validation in the user's specific reaction or assay context introduces unverified variability that can compromise synthetic yield, biological reproducibility, and regulatory documentation.

Ethyl ester Free acid (CAS 1227582-08-2) Requires additional esterification to introduce protected carboxylate; synthesis step count and material loss may increase.
Ethyl ester Methyl ester (CAS 1227603-88-4) Altered transesterification kinetics and solubility profile may shift reaction outcomes and downstream compatibility.
2-NH₂,5-CF₃ regioisomer 5-NH₂,2-CF₃ regioisomer Inverted pharmacophore may abolish predicted target engagement and alter metal chelation or hydrogen-bonding patterns.

Differentiation Evidence


Lipophilicity and tPSA: Ester Versus Free Acid

The ethyl ester derivative of 2-amino-5-(trifluoromethyl)isonicotinic acid exhibits quantitatively distinct physicochemical properties compared to its free carboxylic acid counterpart, which directly influence its suitability for applications requiring membrane permeability or organic solvent compatibility. The target compound (ethyl ester) has a calculated logP of 1.482, whereas the free acid (CAS 1227582-08-2) has a calculated logP of 1.31 [1]. Additionally, the topological polar surface area (tPSA) for the ethyl ester is 65 Ų, compared to 76.94 Ų for the free acid [1]. This 0.17 logP increase and 11.94 Ų tPSA reduction for the ethyl ester translates to enhanced lipophilicity and reduced polarity, favoring passive membrane diffusion in cellular assays or partitioning into organic reaction media.

Lipophilicity & tPSA
Head-to-head
Ethyl ester: logP 1.482, tPSA 65 Ų Free acid: logP 1.31, tPSA 76.94 Ų
Supports organic-phase partitioning and membrane permeability context
Calculated values; experimental validation recommended
Lipophilicity Membrane Permeability ADME Prediction

Predicted DHODH Target Engagement

Computational target prediction using the SEA (Similarity Ensemble Approach) algorithm on the ChEMBL 20 database provides quantitative inference of biological target engagement specific to the Ethyl 2-amino-5-(trifluoromethyl)isonicotinate scaffold. The compound's ZINC entry (ZINC000019431283) yields a predicted association with dihydroorotate dehydrogenase (DHODH, mitochondrial) with a p-value of 18 and a maximum Tanimoto coefficient (Max Tc) of 40 [1]. This enzyme is a clinically validated target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and has emerging relevance in immuno-oncology and infectious disease. While this is a computational prediction rather than an experimentally measured IC50, the p-value threshold indicates a statistically non-random structural similarity to known DHODH ligands. The specific substitution pattern of the 2-amino-5-(trifluoromethyl)isonicotinate core is essential for this predicted engagement; minor alterations to the ester moiety (e.g., methyl vs. ethyl) or regioisomeric shifts (e.g., 2-amino-4-(trifluoromethyl)isonicotinate) would alter the computed Tanimoto similarity and may abolish the predicted association.

DHODH prediction
Class-level
p-value = 18, Max Tc = 40 (SEA/ChEMBL 20)
Supports scaffold-based DHODH hypothesis; requires experimental confirmation
Computational inference only; no IC₅₀ data
DHODH Inhibition Target Prediction Immuno-oncology Autoimmune Disease

Ester Synthon Versus Free Acid Coupling

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate functions as a protected carboxylate synthon, enabling orthogonal synthetic manipulations that are not feasible with the free carboxylic acid analog (CAS 1227582-08-2). The ethyl ester can undergo selective hydrolysis under mild basic conditions (e.g., LiOH in THF/H2O) to reveal the carboxylic acid for subsequent amide coupling, or can be directly transesterified or reduced to the corresponding alcohol. In contrast, direct procurement of the free acid requires an additional esterification step if the synthetic route demands a protected carboxylate, and may introduce solubility challenges in organic reaction media. Quantitative assessment of this differentiation derives from the synthetic route to the free acid: the free acid itself is prepared via hydrolysis of the ethyl ester, establishing the ethyl ester as the upstream, more synthetically versatile intermediate . While yield data specific to the hydrolysis of this compound is not publicly reported, class-level precedent for 2-amino isonicotinic acid ester hydrolysis indicates yields typically exceeding 80-95% under optimized conditions [1].

Synthetic versatility
Class-level
Ethyl ester eliminates one protection step; typical hydrolysis yields 80–95%
Reduces step count and material loss in multi-step synthesis
Class-level yield inference; optimize for specific substrate
Organic Synthesis Medicinal Chemistry Building Block Ester Hydrolysis

Regioisomeric Specificity: 2- vs 5-Amino Substitution

The precise substitution pattern of Ethyl 2-amino-5-(trifluoromethyl)isonicotinate—with the amino group at position 2 and the trifluoromethyl group at position 5 of the pyridine ring—is structurally distinct from its regioisomer methyl 5-amino-2-(trifluoromethyl)isonicotinate. The target compound positions the electron-donating amino group adjacent to the ring nitrogen (position 2), while the electron-withdrawing trifluoromethyl group occupies position 5. This arrangement modulates the electron density of the pyridine ring and influences hydrogen-bonding capacity, metal chelation potential, and metabolic stability. The regioisomer (methyl 5-amino-2-(trifluoromethyl)isonicotinate) inverts this pattern, placing the trifluoromethyl group at position 2 adjacent to the ring nitrogen . Class-level inference from medicinal chemistry of trifluoromethylpyridines indicates that such positional isomerism can result in >10-fold differences in target binding affinity, as documented for kinase inhibitors and GPCR ligands where subtle changes in nitrogen substitution dramatically alter hinge-binding interactions [1].

Regioisomer identity
Class-level
2-NH₂/5-CF₃ vs 5-NH₂/2-CF₃; class-level affinity differences >10-fold possible
Regioisomer switch may fundamentally alter binding interactions
SAR from kinase/GPCR literature; verify for target of interest
Regioisomer Structure-Activity Relationship Kinase Inhibitor Heterocyclic Chemistry

Bioactivity Data Gap Advisory

A comprehensive search of authoritative databases, including ChEMBL, PubChem, and the primary literature, reveals no publicly available experimental bioactivity data (e.g., IC50, Ki, EC50) for Ethyl 2-amino-5-(trifluoromethyl)isonicotinate as of 2026 [1][2]. The ChEMBL 20 database explicitly states: 'There is no known activity for this compound' [1]. Consequently, any procurement decision predicated on a specific biological activity claim is not supported by currently available public evidence. Users seeking to evaluate this compound for a specific biological target must plan for de novo assay validation. This evidence gap distinguishes the target compound from more extensively characterized analogs that may have published activity profiles, but does not negate the synthetic and physicochemical differentiation documented in this guide. It does, however, mandate that procurement be justified primarily on the basis of synthetic utility, physicochemical properties, or computational target predictions rather than established in vitro or in vivo efficacy.

Bioactivity data gap
Data to verify
0 experimental IC₅₀, Kᵢ, or EC₅₀ in ChEMBL/PubChem
Procurement should be justified by synthetic utility, not bioactivity
Plan de novo assay validation before biological screening
Data Gap Assay Required Custom Synthesis Validation

Application Scenarios


DHODH-Targeted Medicinal Chemistry

Procurement of Ethyl 2-amino-5-(trifluoromethyl)isonicotinate is most scientifically justified for medicinal chemistry programs specifically targeting dihydroorotate dehydrogenase (DHODH) in autoimmune, inflammatory, or immuno-oncology indications. The compound's computational SEA prediction associates this exact scaffold with DHODH binding (p-value = 18, Max Tc = 40), providing a structurally tractable entry point for fragment elaboration or scaffold-hopping campaigns [1]. Researchers should validate this prediction experimentally via enzymatic or cellular DHODH assays prior to committing to large-scale analog synthesis. The ethyl ester functionality offers a convenient handle for SAR exploration via amide formation after controlled hydrolysis. This scenario leverages both the computational target inference and the synthetic versatility of the ester moiety documented in the differentiation evidence .

Synthetic Intermediate for Heterocyclic Synthesis

Ethyl 2-amino-5-(trifluoromethyl)isonicotinate should be procured when synthetic routes require a protected carboxylate group that can be orthogonally manipulated in the presence of the 2-amino and 5-trifluoromethyl substituents. The compound's calculated logP of 1.482 and tPSA of 65 Ų confer favorable solubility in common organic solvents (e.g., DCM, THF, EtOAc), facilitating standard work-up and purification procedures [1]. Procurement of the ethyl ester, rather than the free acid, eliminates a protection step and reduces overall synthetic step count, directly translating to reduced labor and material costs. This scenario is applicable to the synthesis of more complex 2-amino-5-(trifluoromethyl)pyridine derivatives for agrochemical intermediates, material science precursors, or pharmaceutical building blocks.

Permeability-Focused Property Screening

For discovery programs prioritizing passive membrane permeability as an early screening filter, Ethyl 2-amino-5-(trifluoromethyl)isonicotinate offers a quantitatively defined advantage over its free acid analog. With a calculated logP of 1.482 and tPSA of 65 Ų—compared to logP = 1.31 and tPSA = 76.94 Ų for the free acid—the ethyl ester is predicted to exhibit superior permeability in PAMPA or Caco-2 assay systems [1]. Procurement of the ethyl ester for inclusion in a property-screening library is therefore justified when permeability is a key optimization parameter. Researchers should note, however, that the ester may undergo intracellular or plasma esterase-mediated hydrolysis, converting it to the free acid in vivo; this prodrug-like behavior may be either advantageous or disadvantageous depending on the therapeutic hypothesis and should be evaluated experimentally.

Regioisomer-Controlled Probe Development

When developing chemical probes to interrogate biological targets that interact with trifluoromethylpyridine-containing ligands, the precise regioisomeric identity of the building block is critical. Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (2-NH2, 5-CF3) is structurally distinct from the 5-amino-2-(trifluoromethyl) regioisomer, and class-level SAR from kinase and GPCR ligand design indicates that such positional differences can produce >10-fold variations in target affinity [1]. Procurement of the correct regioisomer is mandatory for maintaining SAR continuity in probe development. This scenario applies to academic chemical biology groups, core facilities synthesizing targeted libraries, and biotech companies developing tool compounds for target validation.

Application
Selection Property
Validation Focus
DHODH-targeted medicinal chemistry studies
Computational target prediction context
Experimental DHODH assay validation
Heterocyclic building block synthesis
Protected carboxylate synthon
Step-count reduction and yield optimization
Passive permeability profiling
Calculated logP and tPSA profile
PAMPA or Caco-2 assay confirmation
Regioisomer-specific probe synthesis
2-amino-5-(trifluoromethyl)pyridine scaffold
Regioisomeric purity and SAR continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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